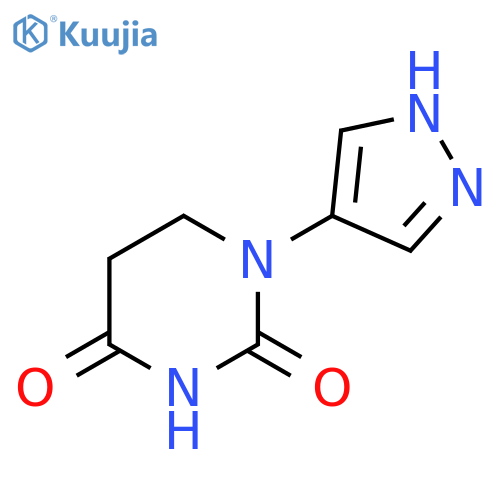

Cas no 2305255-85-8 (Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione)

2305255-85-8 structure

商品名:Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione

CAS番号:2305255-85-8

MF:C7H8N4O2

メガワット:180.16402053833

CID:5378335

Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione 化学的及び物理的性質

名前と識別子

-

- Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione

-

- インチ: 1S/C7H8N4O2/c12-6-1-2-11(7(13)10-6)5-3-8-9-4-5/h3-4H,1-2H2,(H,8,9)(H,10,12,13)

- InChIKey: IMCRUYKFWKFYJO-UHFFFAOYSA-N

- ほほえんだ: C1(=O)N(C2=CNN=C2)CCC(=O)N1

じっけんとくせい

- 密度みつど: 1.473±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- 酸性度係数(pKa): 12.36±0.20(Predicted)

Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6748204-0.05g |

1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione |

2305255-85-8 | 95.0% | 0.05g |

$315.0 | 2025-03-13 | |

| Enamine | EN300-6748204-0.25g |

1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione |

2305255-85-8 | 95.0% | 0.25g |

$672.0 | 2025-03-13 | |

| Enamine | EN300-6748204-10.0g |

1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione |

2305255-85-8 | 95.0% | 10.0g |

$5837.0 | 2025-03-13 | |

| Enamine | EN300-6748204-1.0g |

1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione |

2305255-85-8 | 95.0% | 1.0g |

$1357.0 | 2025-03-13 | |

| Aaron | AR028LI9-5g |

1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione |

2305255-85-8 | 95% | 5g |

$5436.00 | 2025-02-16 | |

| 1PlusChem | 1P028L9X-100mg |

1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione |

2305255-85-8 | 90% | 100mg |

$643.00 | 2024-05-24 | |

| Aaron | AR028LI9-250mg |

1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione |

2305255-85-8 | 95% | 250mg |

$949.00 | 2025-02-16 | |

| Aaron | AR028LI9-10g |

1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione |

2305255-85-8 | 90% | 10g |

$8051.00 | 2023-12-15 | |

| 1PlusChem | 1P028L9X-5g |

1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione |

2305255-85-8 | 90% | 5g |

$4926.00 | 2024-05-24 | |

| Aaron | AR028LI9-100mg |

1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione |

2305255-85-8 | 95% | 100mg |

$672.00 | 2025-02-16 |

Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione 関連文献

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

2305255-85-8 (Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione) 関連製品

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2230780-65-9(IL-17A antagonist 3)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量